Cas no 524-17-4 (Dauricine)
Dauricine è un alcaloide bisbenzil-isochinolinico estratto da piante della famiglia Menispermaceae, come Menispermum dauricum. Questo composto si distingue per la sua struttura dimerica unica, che gli conferisce proprietà farmacologiche significative, tra cui attività antiaritmica, antipertensiva e antiossidante. Studi recenti evidenziano il suo potenziale come agente cardioprotettivo, grazie alla capacità di modulare i canali ionici del calcio e del potassio nelle cellule miocardiche. Inoltre, la Dauricine mostra effetti neuroprotettivi, inibendo l'apoptosi neuronale e riducendo lo stress ossidativo. La sua biodisponibilità e il meccanismo d'azione specifico lo rendono un candidato promettente per applicazioni terapeutiche in ambito cardiovascolare e neurologico.

Dauricine structure
Nome del prodotto:Dauricine
Dauricine Proprietà chimiche e fisiche
Nomi e identificatori
-
- DAURICINE
- -(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenox
- (r-(r*,r*))-y)
- 4-[[(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenol
- 4-[((1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methylisoquinolin-1-yl)methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methylisoquinolin-1-yl]methyl]phenoxy]phenol
- dauricine (8ci)
- Menispermum dauricum DC Extract
- Phenol,4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-
- 6,6'-Di-O-Methyldauricoline
- NSC36413
- 4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-2-{4-[(6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]phenoxy}phenol
- NCI60_003351
- 4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]-2-[4-[(6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]phenoxy]phenol
- Phenol,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinoliny
- 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
- Men
- HY-N0220
- 8QTO90G5W5
- Phenol, 4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]-
- CCG-270271
- s9295
- AKOS037514611
- Phenol, 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)-, (R-(R*,R*))-
- BDBM50370415
- 524-17-4
- CHEMBL442717
- DTXSID90966808
- DAURICINE [MI]
- NSC 36413
- UNII-8QTO90G5W5
- Q5228100
- SCHEMBL2233953
- 4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}-2-(4-{[(1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl]methyl}phenoxy)phenol
- CHEBI:4331
- FT-0624458
- NSC-36413
- 4-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)-2-(4-(((1R)-1,2,3,4-TETRAHYDRO-6,7-DIMETHOXY-2-METHYL-1-ISOQUINOLINYL)METHYL)PHENOXY)PHENOL
- CS-0008258
- C09419
- CHEMBL1995008
- B2703-465210
- Phenol,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-2-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]-, [R-(R*,R*)]-
- LS-15406
- BCP30798
- AKOS015897174
- A870987
- 4-[[(1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]-2-[4-[[(1S)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl]methyl]phenoxy]phenol
- 4-(((R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-2-(4-(((S)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenol
- Q-100593
- SCHEMBL677474
- AKOS015965146
- AC-20217
- AC-34010
- [R-(R*,R*)]-4-[(1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]-2-[4-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]phenoxy]phenol; 4-[[(1R)-1,2,3,4-Tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]-2-[4-[[(1R)-1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl]methyl]phenoxy]phenol;NSC 36413;
- 4-(((1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl)-2-(4-(((1R)-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl)phenoxy)phenol
- 4-(((1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)-2-(4-(((1R)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl)phenoxy)phenol
- 4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)-2-(4-((1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl)phenoxy)phenol
- HY-N0220R
- FD66056
- Dauricine (Standard)
- Dauricine
-
- MDL: MFCD26960929
- Inchi: 1S/C38H44N2O6/c1-39-15-13-26-20-35(42-3)37(44-5)22-29(26)31(39)17-24-7-10-28(11-8-24)46-34-19-25(9-12-33(34)41)18-32-30-23-38(45-6)36(43-4)21-27(30)14-16-40(32)2/h7-12,19-23,31-32,41H,13-18H2,1-6H3
- Chiave InChI: AQASRZOCERRGBL-UHFFFAOYSA-N
- Sorrisi: O(C([H])([H])[H])C1=C(C([H])=C2C([H])([H])C([H])([H])N(C([H])([H])[H])C([H])(C([H])([H])C3C([H])=C([H])C(=C(C=3[H])OC3C([H])=C([H])C(=C([H])C=3[H])C([H])([H])C3([H])C4=C([H])C(=C(C([H])=C4C([H])([H])C([H])([H])N3C([H])([H])[H])OC([H])([H])[H])OC([H])([H])[H])O[H])C2=C1[H])OC([H])([H])[H]
Proprietà calcolate
- Massa esatta: 624.319937g/mol
- Carica superficiale: 0
- XLogP3: 6.7
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 8
- Conta legami ruotabili: 10
- Massa monoisotopica: 624.319937g/mol
- Massa monoisotopica: 624.319937g/mol
- Superficie polare topologica: 72.9Ų
- Conta atomi pesanti: 46
- Complessità: 933
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Peso molecolare: 624.8
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.1850
- Punto di fusione: 115°
- Punto di ebollizione: 712.3 °C at 760 mmHg
- Punto di infiammabilità: 384.6 °C
- Indice di rifrazione: 1.601
- PSA: 72.86000
- LogP: 6.63810
- Rotazione specifica: D11 -139° in methanol
Dauricine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D659483-2mg |
Dauricine |
524-17-4 | 98% | 2mg |
$58 | 2024-05-25 | |
ChemScence | CS-0008258-20mg |
Dauricine |
524-17-4 | 99.91% | 20mg |
$230.0 | 2022-04-27 | |
TRC | D194825-10mg |
Dauricine |
524-17-4 | 10mg |
$ 115.00 | 2023-09-08 | ||
Chengdu Biopurify Phytochemicals Ltd | BP0452-100mg |
Dauricine |
524-17-4 | 98% | 100mg |
$120 | 2023-09-19 | |
HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | BZP0315-20mg |
Dauricine |
524-17-4 | HPLC≥98% | 20mg |
¥800元 | 2023-09-15 | |
ChemScence | CS-0008258-5mg |
Dauricine |
524-17-4 | 99.91% | 5mg |
$80.0 | 2022-04-27 | |
TargetMol Chemicals | T6S0119-25 mg |
Dauricine |
524-17-4 | 99.38% | 25mg |
¥ 1,995 | 2023-07-11 | |
SHANG HAI YUAN YE Biotechnology Co., Ltd. | B20092-20mg |
Dauricine |
524-17-4 | ,HPLC≥98% | 20mg |
¥700.00 | 2021-09-02 | |
TargetMol Chemicals | T6S0119-10 mg |
Dauricine |
524-17-4 | 99.38% | 10mg |
¥ 1,227 | 2023-07-11 | |
TargetMol Chemicals | T6S0119-50 mg |
Dauricine |
524-17-4 | 99.38% | 50mg |
¥ 2,995 | 2023-07-11 |
Dauricine Letteratura correlata
-
Lei Yang,Yinghua Li,Fei Su,Haibo Li RSC Adv. 2019 9 39674
-
Jia Yu,Bolin Zhu,Dan Su,Zhen Jiang RSC Adv. 2018 8 31633
-
Viviene K. Nguyen,Kevin. G. M. Kou Org. Biomol. Chem. 2021 19 7535
-
Ling Jiang,Tianzhu Guo,Ying Jiang,Ping Liu,Yun Bai Mol. Omics 2021 17 630
-
5. The luminescence of bisbenzyltetrahydroisoquinoline alkaloids. The berbamine and oxyacanthine alkaloidsErnest P. Gibson,James H. Turnbull J. Chem. Soc. Perkin Trans. 2 1980 1696
524-17-4 (Dauricine) Prodotti correlati
- 2586-96-1(Liensinine)
- 10097-84-4(Tetrahydropalmatin)
- 13074-31-2(1-(3,4-dimethoxyphenyl)methyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline)
- 6873-13-8(Phellodendrine)
- 13063-54-2((+)-Corypalmine)
- 2292-16-2(Neferine)
- 2202-17-7((-)-O-Methyldauricine)
- 1135-24-6(Ferulic acid)
- 2934-97-6(Tetrahydropalmatine)
- 3520-14-7(D-Tetrahydropalmatine)
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:524-17-4)Dauricine

Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta
Amadis Chemical Company Limited
(CAS:524-17-4)Dauricine

Purezza:99%/99%
Quantità:100mg/250mg
Prezzo ($):230.0/390.0